Furaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furaline is a hypergolic rocket fuel composed of furfuryl alcohol (41%), methanol (18%), and xylidine (41%) . It ignites spontaneously upon contact with nitric acid, making it a valuable component in rocket propulsion systems . This compound has been used in various rockets and missiles, including the VERONIQUE and EMERAUDE rockets in France and the CORPORAL rockets in the USA .

Preparation Methods

Furaline is synthesized by mixing furfuryl alcohol, methanol, and xylidine in specific proportions . Furfuryl alcohol is typically produced from furfural, which is derived from biomass such as corncobs . The industrial production of furfural involves the acid-catalyzed hydrolysis of pentosan polymers in biomass to pentose sugars, followed by dehydration . Methanol is produced via the catalytic hydrogenation of carbon monoxide, while xylidine is synthesized through the nitration and subsequent reduction of xylene .

Chemical Reactions Analysis

Furaline undergoes various chemical reactions, including:

Oxidation: Furfuryl alcohol can be oxidized to furfural using oxidizing agents like potassium dichromate.

Reduction: Furfuryl alcohol can be reduced to tetrahydrofurfuryl alcohol using hydrogenation catalysts.

Substitution: Furfuryl alcohol can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Condensation: Furfuryl alcohol can participate in condensation reactions to form polymers.

Common reagents used in these reactions include potassium dichromate for oxidation, hydrogen gas and catalysts for reduction, and various acids and bases for substitution and condensation reactions . Major products formed from these reactions include furfural, tetrahydrofurfuryl alcohol, and various substituted furans .

Scientific Research Applications

Furaline and its components have numerous scientific research applications:

Chemistry: This compound is used as a rocket fuel due to its hypergolic properties.

Biology: Furfuryl alcohol has been studied for its potential antimicrobial properties.

Medicine: Furfuryl alcohol derivatives have shown promise as antibacterial agents.

Industry: This compound is used in the aerospace industry for rocket propulsion.

Mechanism of Action

Furaline’s hypergolic nature is due to the spontaneous ignition that occurs when it comes into contact with nitric acid . This reaction is highly exothermic, releasing a significant amount of energy that propels rockets and missiles . The molecular targets and pathways involved in this reaction include the rapid oxidation of furfuryl alcohol and the subsequent combustion of methanol and xylidine .

Comparison with Similar Compounds

Furaline can be compared with other hypergolic fuels such as:

Hydrazine: A highly toxic and volatile compound used in rocket propulsion.

Monomethylhydrazine (MMH): A derivative of hydrazine with similar hypergolic properties.

Unsymmetrical dimethylhydrazine (UDMH): Another hydrazine derivative used in rocket fuels.

This compound is unique due to its composition of furfuryl alcohol, methanol, and xylidine, which provides a balance of hypergolic properties and stability . Unlike hydrazine and its derivatives, this compound is derived from renewable biomass sources, making it a more sustainable option .

Properties

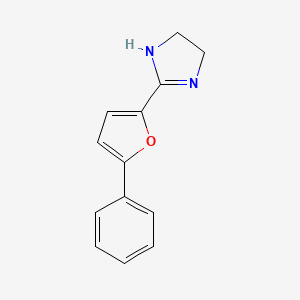

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-(5-phenylfuran-2-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H12N2O/c1-2-4-10(5-3-1)11-6-7-12(16-11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) |

InChI Key |

HNPLGLAMYJQFOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol](/img/structure/B10841077.png)